6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide
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Overview
Description
6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted pyridine ring, a cyclopentyl group with an ethylsulfanyl substituent, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or through the use of cyclopentyl halides.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be added using ethylthiol in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Materials Science: Its unique properties could be utilized in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used in research to study its effects on various biological systems, potentially leading to new insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism by which 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors, altering their activity and leading to downstream biological effects.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Modulation: The compound might influence signal transduction pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-cyclopentyl-N-methylpyridine-3-carboxamide: Lacks the ethylsulfanyl group, which may affect its biological activity and chemical reactivity.
6-chloro-N-[3-(methylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, potentially leading to different pharmacokinetic and pharmacodynamic properties.
6-chloro-N-[3-(ethylsulfanyl)cyclohexyl]-N-methylpyridine-3-carboxamide: Contains a cyclohexyl group instead of cyclopentyl, which may influence its steric interactions and overall activity.
Uniqueness
The presence of the ethylsulfanyl group and the specific arrangement of functional groups in 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide distinguishes it from similar compounds, potentially offering unique biological activities and chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
6-chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-3-19-12-6-5-11(8-12)17(2)14(18)10-4-7-13(15)16-9-10/h4,7,9,11-12H,3,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEQRBFCHRWWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N(C)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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